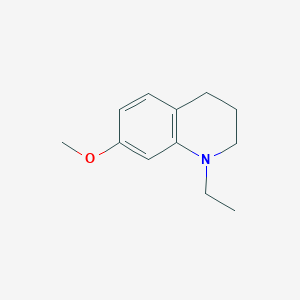

1-乙基-7-甲氧基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is a compound that falls within the class of tetrahydroisoquinolines, which are heterocyclic chemical structures consisting of a benzene ring fused to a cyclohexane ring with a nitrogen atom. These compounds are of significant interest due to their diverse pharmacological properties and their presence in various natural products and medicinal agents.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been achieved from precursors such as N-methyl-laudanosine and N-methyl-noscapine, with a focus on their binding affinity for apamin-sensitive binding sites . Another study reports on the stereospecific and stereoselective synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines, with the determination of steric structures via NMR spectroscopy . Additionally, an improved synthesis method for 1,2,3,4-tetrahydroisoquinolines has been reported, which includes the treatment of m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by hydrogenation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic framework. The steric structures of these compounds, such as the cis- and trans-diastereomers, can be determined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential biological activity .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo various chemical reactions that are essential for their functionalization and potential applications. For example, the Pictet-Spengler reaction is used to synthesize 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which are a new class of quinones . The Pummerer reaction is another key reaction used for the intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines to form tetrahydroisoquinolines with methoxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline and related compounds are influenced by their molecular structure and substituents. Methoxyl groups, for instance, can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its binding affinity to biological targets . The presence of substituents such as ethyl or methoxyl groups can also impact the compound's solubility, boiling point, and stability.

科学研究应用

抗生素和抗真菌特性

Helquinoline是四氢喹啉的衍生物,被鉴定为Janibacter limosus中发现的一种新型抗生素。它对各种细菌和真菌表现出显着的生物活性,使其成为未来药物开发的有希望的化合物 (Asolkar et al., 2004).

化学结构研究

对与四氢喹啉相关的化合物Hancock生物碱(-)-Galipeine的结构修订进行了研究,以匹配天然产物的NMR数据,展示了确认复杂有机分子结构的细致努力 (Davies et al., 2017).

抗溃疡活性

合成了几种四氢喹啉衍生物并测试了它们的抗溃疡活性,展示了这些化合物在医学治疗中的潜力 (Uchida et al., 1990).

金属离子络合

研究了四氢喹啉衍生物与过渡系列金属离子络合的能力,这对于理解它们的行动方式及其在治疗应用中的潜在用途至关重要 (Bailey et al., 1984).

眼压降低作用

一种新型四氢喹啉类似物在兔子中表现出显着的眼压降低作用,表明它有可能成为青光眼等疾病的新疗法 (Pamulapati & Schoenwald, 2011).

安全和危害

作用机制

Tetrahydroquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .

The synthesis of tetrahydroquinolines has been a subject of considerable research interest, with various new and environmentally friendly methods being developed . The synthesis often involves multicomponent reactions, which improve the atom economy, selectivity, and yield of the product .

属性

IUPAC Name |

1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVDFNJBCVQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)